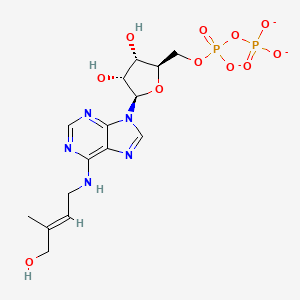
9-Ribosyl-trans-zeatin 5'-diphosphate(3-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-ribosyl-trans-zeatin 5'-diphosphate(3-) is a organophosphate oxoanion that is ADP(3-) substituted at position N-6 by a (2E)-4-hydroxy-3-methylbut-2-en-1-yl group; major structure at pH 7.3. It derives from an ADP(3-). It is a conjugate base of a 9-ribosyl-trans-zeatin 5'-diphosphate.
Scientific Research Applications
Role in Plant Pathogen Interaction
Research indicates that certain plant pathogens manipulate cytokinin levels, including 9-ribosyl-trans-zeatin, to facilitate infection and manipulate host plant physiology. For instance, Colletotrichum graminicola, a pathogen affecting maize leaves, causes changes in cytokinin patterns, including 9-ribosyl-trans-zeatin levels, at the infection site, affecting plant physiology and senescence processes (Behr et al., 2012).
Cytokinin Metabolism Studies
Studies on cytokinin metabolism in various plant species have identified 9-ribosyl-trans-zeatin as a significant metabolite. For example, in Phaseolus embryos, the metabolism of trans-zeatin showed major metabolites including 9-ribosyl-trans-zeatin and its monophosphate, demonstrating genetic variations in cytokinin metabolism among organized plant tissues (Lee et al., 1985).
Biochemical Synthesis and Characterization
Several studies have been conducted on the biochemical synthesis of 9-ribosyl-trans-zeatin derivatives, providing insights into their chemical properties and potential applications. For example, the synthesis of allylic phosphate derivatives of trans-zeatin, including 9-ribosyl-trans-zeatin derivatives, has been documented, showcasing methods for creating these compounds for further study (Shadid et al., 1989).
Application in Cytokinin Activity Assays
Research on cytokinins, including 9-ribosyl-trans-zeatin, has involved assessing their biological activity in plant tissue cultures. Studies comparing various cytokinin isomers, including ribosyl-trans-zeatin, have provided insights into their relative activities in stimulating plant growth and development (Schmitz & Skoog, 1972).
Understanding Cytokinin Biosynthesis Pathways
In-depth analysis of cytokinin biosynthesis pathways has revealed the role of 9-ribosyl-trans-zeatin and its derivatives. For instance, studies in Arabidopsis and other plant species have elucidated how cytokinin biosynthesis and homeostasis are affected by various genetic and environmental factors, with 9-ribosyl-trans-zeatin being a key compound in these processes (Martin et al., 2001).
Application in Developing Diagnostic Tools
9-ribosyl-trans-zeatin has been used in developing diagnostic tools such as radioimmunoassays and aptamers for detecting and quantifying cytokinins in plant tissues, demonstrating its importance in plant physiological studies (Vold, 1981).
properties
Product Name |
9-Ribosyl-trans-zeatin 5'-diphosphate(3-) |
|---|---|
Molecular Formula |
C15H20N5O11P2-3 |
Molecular Weight |
508.29 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C15H23N5O11P2/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(23)11(22)9(30-15)5-29-33(27,28)31-32(24,25)26/h2,6-7,9,11-12,15,21-23H,3-5H2,1H3,(H,27,28)(H,16,17,18)(H2,24,25,26)/p-3/b8-2+/t9-,11-,12-,15-/m1/s1 |
InChI Key |
MXFPFNSSZYNJGX-HNNGNKQASA-K |
Isomeric SMILES |
C/C(=C\CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)/CO |
Canonical SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)CO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



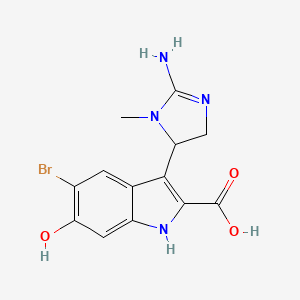
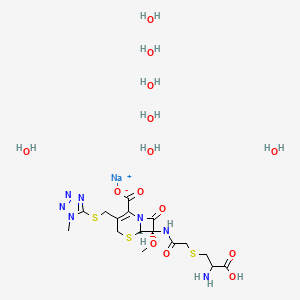
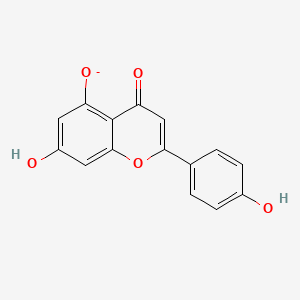
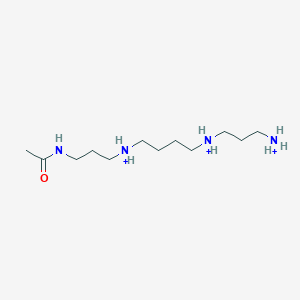
![6-[(2-Fluorophenyl)methyl]-2-(1-hydroxyethyl)-4-methyl-5-thieno[3,4]pyrrolo[1,3-d]pyridazinone](/img/structure/B1263455.png)
![4'-beta-L-Ara4N-alpha-Kdo-(2->4)-alpha-Kdo-(2->6)-[P4'-beta-L-ara4N]-lipid A](/img/structure/B1263456.png)

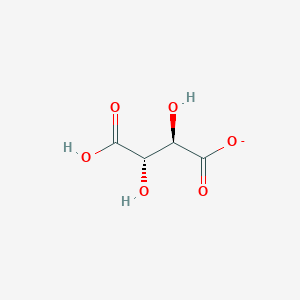

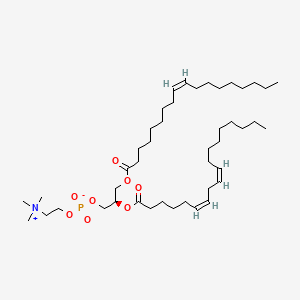

![[5-[(3,4-Difluorophenoxy)methyl]-3-isoxazolyl]-(3-propoxy-1-piperidinyl)methanone](/img/structure/B1263464.png)
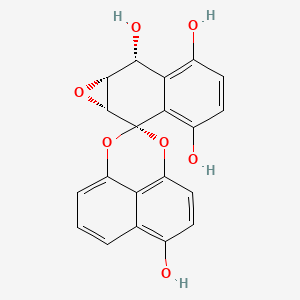
![alpha-(3-methylbut-2-en-1-yl)-omega-{4-[(2-acetamido-2-deoxy-alpha-D-glucopyranosyloxy)(hydroxy)phosphoryloxy]-2-methylbutyl}poly[(2E)-2-methylbut-2-ene-1,4-diyl]](/img/structure/B1263467.png)